molecular formula C84H93N6O13P B12673025 Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate CAS No. 97280-69-8

Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate

Cat. No.: B12673025
CAS No.: 97280-69-8
M. Wt: 1425.6 g/mol
InChI Key: UZRKOJLQCTWNFY-UHFFFAOYSA-N
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Description

Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate: is a complex organic compound known for its unique structural and photophysical properties This compound is part of the xanthylium family, which is characterized by its vibrant coloration and fluorescence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate typically involves multiple steps, starting with the preparation of the xanthylium core The core is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale batch reactions with precise temperature and pH control. Purification is typically achieved through recrystallization and chromatography techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the xanthylium core to its leuco form.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and leuco forms, each with distinct photophysical properties.

Scientific Research Applications

Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and pH changes.

    Biology: Employed in cell imaging to visualize cellular structures and processes.

    Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species.

    Industry: Utilized in the development of fluorescent dyes and pigments for various applications.

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it undergoes intersystem crossing to generate singlet oxygen, a reactive oxygen species that can induce cell damage. This mechanism is particularly useful in photodynamic therapy, where the compound targets cancer cells and generates singlet oxygen to kill them. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis of the targeted cells.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: Another xanthylium derivative with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.

    Eosin Y: A xanthene dye with applications in histology and cell imaging.

Uniqueness

Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate stands out due to its unique combination of carboxyphenyl and diethylamino groups, which enhance its photophysical properties and make it more versatile in various applications. Its ability to generate singlet oxygen efficiently makes it particularly valuable in medical applications such as photodynamic therapy.

Properties

CAS No.

97280-69-8

Molecular Formula

C84H93N6O13P

Molecular Weight

1425.6 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;phosphate

InChI

InChI=1S/3C28H30N2O3.H3O4P/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-5(2,3)4/h3*9-18H,5-8H2,1-4H3;(H3,1,2,3,4)

InChI Key

UZRKOJLQCTWNFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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